5-Phenyl-3-isoxazolecarboxamide
Overview
Description
5-Phenyl-3-isoxazolecarboxamide, also known as PIC, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-Phenyl-3-isoxazolecarboxamide, often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . In one method, 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .Molecular Structure Analysis
The molecular structure of 5-Phenyl-3-isoxazolecarboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a carboxamide group . The molecular weight is 188.18300 .Physical And Chemical Properties Analysis
5-Phenyl-3-isoxazolecarboxamide has a density of 1.259g/cm3 and a boiling point of 412.1ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Herbicidal Activity
A series of compounds including 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, structurally related to 5-Phenyl-3-isoxazolecarboxamide, have been synthesized and found to exhibit significant herbicidal activity. These compounds are effective against both broadleaf and narrowleaf weeds in greenhouse and field studies. The active compounds typically feature a substituted phenyl ring and a haloalkyl group in specific positions on the isoxazole ring (Hamper et al., 1995).
Anticancer Activity in Colon Cancer
N-phenyl-5-carboxamidyl isoxazoles, including derivatives of 5-Phenyl-3-isoxazolecarboxamide, have been synthesized and evaluated for anticancer activity. One derivative demonstrated significant activity against colon cancer cells, suggesting a potential role for these compounds in chemotherapeutic applications for colon cancer. The mechanism may involve inhibition of JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Anticonvulsant Properties
A range of N-aryl isoxazolecarboxamide compounds, related to 5-Phenyl-3-isoxazolecarboxamide, have been prepared and tested for anticonvulsant properties. Some derivatives exhibited significant activity, particularly in the MES (Maximal Electroshock Seizure) test. These findings highlight the potential of these compounds in developing new anticonvulsant therapies (Lepage et al., 1992).
Safety And Hazards
Future Directions
The future directions for 5-Phenyl-3-isoxazolecarboxamide could involve further exploration of its potential applications in various fields of research and industry. In particular, isoxazole derivatives have been studied for their potential as anticancer medications , suggesting a possible direction for future research.
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVXNFGUPSDDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337313 | |
Record name | 5-Phenyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-3-carboxamide | |
CAS RN |
23088-52-0 | |
Record name | 5-Phenyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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